molecular formula C20H25N3S B565458 Perazine-d8 Dihydrochloride Salt CAS No. 1246815-57-5

Perazine-d8 Dihydrochloride Salt

Cat. No.: B565458
CAS No.: 1246815-57-5
M. Wt: 347.55
InChI Key: WEYVCQFUGFRXOM-DBVREXLBSA-N
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Description

Perazine-d8 Dihydrochloride Salt (CAS: 1246815-57-5) is a deuterated analog of the antipsychotic drug Perazine, where eight hydrogen atoms are replaced with deuterium. Its molecular formula is C20H19D8Cl2N3S, with a molecular weight of 420.47 g/mol . This compound serves as a stable isotope-labeled internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for quantifying unlabeled Perazine in biological matrices. It is classified as a phenothiazine derivative, targeting dopamine and serotonin receptors, and is used in research on psychiatric disorders (e.g., schizophrenia, anxiety) and neurodegenerative diseases .

Key properties:

  • Purity: >95% (HPLC)
  • Storage: -20°C (long-term), ambient temperature during transport .
  • Applications: Pharmacokinetic studies, receptor binding assays, and drug metabolism research .

Properties

CAS No.

1246815-57-5

Molecular Formula

C20H25N3S

Molecular Weight

347.55

IUPAC Name

10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2

InChI Key

WEYVCQFUGFRXOM-DBVREXLBSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42

Synonyms

10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine-d8 Dihydrochloride Salt;  10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazine-d8 Dihydrochloride Salt;  10-[3-(4-Methylpiperazinyl)propyl]phenothiazine-d8 Dihydrochloride Salt;  NSC 638694-d8 Dihydr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perazine-d8 Dihydrochloride Salt typically involves the use of deuterated reagents and starting materials. A common method includes the reaction of deuterated phenothiazine with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .

Chemical Reactions Analysis

Types of Reactions

Perazine-d8 Dihydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perazine-d8 Dihydrochloride Salt has a wide range of applications in scientific research:

Mechanism of Action

Perazine-d8 Dihydrochloride Salt exerts its effects by antagonizing dopamine receptors in the brain, particularly the D2 receptors. This action helps in reducing the symptoms of psychotic disorders by modulating neurotransmitter activity. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Perphenazine-d8 Dihydrochloride Salt
  • CAS : 2070015-23-3
  • Molecular Formula : C21H18D8Cl2N3OS (estimated)
  • Purity : >98% .
  • Key Differences :
    • Perphenazine differs from Perazine by a hydroxyl group substitution on the ethyl side chain, enhancing its affinity for dopamine D2 receptors .
    • Both compounds are deuterated at eight positions, likely on the piperazine ring and alkyl chain, to minimize isotopic effects during analysis .
Parameter Perazine-d8 Dihydrochloride Perphenazine-d8 Dihydrochloride
CAS No. 1246815-57-5 2070015-23-3
Molecular Weight 420.47 g/mol ~435 g/mol (estimated)
Deuterium Positions Piperazine, propyl chain Piperazine, propyl chain
Receptor Targets Dopamine, 5-HT Dopamine D2, 5-HT2
Purity >95% >98%
n8-Acetylspermidine Dihydrochloride
  • CAS : 34450-15-2
  • Molecular Formula : C9H21N3O·2HCl
  • Key Differences :
    • Unlike Perazine-d8, this compound is a polyamine derivative involved in cellular processes (e.g., apoptosis). It lacks antipsychotic activity and is used in biochemical assays .

Pharmacokinetic and Analytical Performance

Solubility and Stability
  • Perazine-d8 Dihydrochloride: The dihydrochloride salt form improves aqueous solubility compared to the free base, facilitating preparation in methanol or buffer solutions for LC-MS .
  • Hydrochloride vs. Dihydrochloride: Dihydrochloride salts (e.g., Perazine-d8) incorporate two HCl molecules, enhancing stability and shelf life compared to monohydrochloride salts .
Deuterium Labeling Efficiency
  • Both Perazine-d8 and Perphenazine-d8 use >99 atom% deuterium labeling (e.g., piperazine-d8 groups) to ensure minimal interference from unlabeled analogs in mass spectrometry .

Regulatory and Industrial Use

  • Perazine-d8 : Certified as an API reference standard (TRC-P285802) under ISO 17034 guidelines .
  • Perphenazine-d8: Marketed as a solution in methanol (1.0 mg/mL) for direct injection in analytical workflows .
Parameter Perazine-d8 Dihydrochloride Perphenazine-d8 Dihydrochloride
Primary Use Quantitative LC-MS internal standard LC-MS/GC-MS calibration
Regulatory Status ISO 17034-certified Lab-use only (non-GMP)
Storage Form Lyophilized powder Methanol solution (1.0 mg/mL)

Biological Activity

Perazine-d8 Dihydrochloride Salt is a deuterated derivative of the antipsychotic medication Perazine, primarily used in the treatment of schizophrenia and other psychotic disorders. This compound exhibits significant biological activity, particularly as an inhibitor of the human cytochrome P450 isoenzyme 1A2, which plays a crucial role in drug metabolism. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

  • Chemical Formula : C20_{20}H19_{19}D8_8Cl2_2N3_3S
  • Molecular Weight : 420.47 g/mol
  • CAS Number : 1246815-57-5
  • Purity : >95% (HPLC)

This compound primarily functions by antagonizing dopamine receptors in the brain, particularly the D2 receptors. This action helps mitigate symptoms associated with psychotic disorders by modulating neurotransmitter activity. Additionally, it interacts with other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its therapeutic effects.

Inhibition of Cytochrome P450 1A2

This compound is recognized for its ability to inhibit cytochrome P450 1A2, which can significantly affect the metabolism of various drugs that are substrates for this enzyme. This inhibition can lead to increased plasma concentrations of co-administered medications, potentially resulting in adverse drug interactions if not monitored.

Pharmacokinetics and Metabolic Stability

The incorporation of deuterium atoms enhances the metabolic stability of Perazine-d8 compared to its non-deuterated counterpart. This isotopic labeling allows researchers to trace metabolic pathways more effectively using techniques such as mass spectrometry. Studies have shown that the deuterated form can provide insights into drug metabolism and pharmacokinetics, making it a valuable tool in pharmacological research.

Case Studies and Experimental Data

  • Drug Interaction Studies : Research indicates that Perazine-d8 can significantly alter the metabolism of drugs processed by cytochrome P450 1A2. A study demonstrated that co-administration with substrates of this enzyme led to increased plasma levels and potential toxicity.
  • Comparative Studies : In a comparative analysis involving various antipsychotics, Perazine-d8 exhibited distinct pharmacokinetic profiles due to its deuterated nature, allowing for better understanding and optimization of dosing regimens in clinical settings .

Applications in Scientific Research

This compound has several applications across various fields:

  • Analytical Chemistry : Used as a reference standard for quantifying phenothiazine derivatives.
  • Neuroscience : Employed in studies investigating neurotransmitter pathways and receptor binding dynamics.
  • Pharmacology : Utilized in pharmacokinetic studies to assess drug behavior in biological systems.
  • Drug Development : Applied in the formulation and quality control processes for new antipsychotic medications .

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityBiological Activity
PerazineHighAntagonizes D2 dopamine receptors
PiperazineModerateGABA receptor agonist
N-BenzylpiperazineModerateCNS stimulant affecting serotonin levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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